molecular formula C10H14N2O3 B11893949 Methyl 2-(4-acetyl-1,5-dimethyl-1H-imidazol-2-yl)acetate

Methyl 2-(4-acetyl-1,5-dimethyl-1H-imidazol-2-yl)acetate

Cat. No.: B11893949
M. Wt: 210.23 g/mol
InChI Key: JDCAVWRIBHDMFG-UHFFFAOYSA-N
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Description

Methyl 2-(4-acetyl-1,5-dimethyl-1H-imidazol-2-yl)acetate is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-acetyl-1,5-dimethyl-1H-imidazol-2-yl)acetate typically involves the reaction of 4-acetyl-1,5-dimethyl-1H-imidazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-acetyl-1,5-dimethyl-1H-imidazol-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-acetyl-1,5-dimethyl-1H-imidazol-2-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Methyl 2-(4-acetyl-1,5-dimethyl-1H-imidazol-2-yl)acetate involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The acetyl and ester groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-acetyl-1,5-dimethyl-1H-imidazol-2-yl)acetate is unique due to the presence of both acetyl and ester groups, which enhance its chemical reactivity and potential biological activities. The dimethyl substitution on the imidazole ring also contributes to its distinct properties .

Biological Activity

Methyl 2-(4-acetyl-1,5-dimethyl-1H-imidazol-2-yl)acetate (CAS Number: 1307308-76-4) is a compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC₁₀H₁₄N₂O₃
Molecular Weight210.23 g/mol
LogP0.6466
Melting PointNot available
SolubilityHighly soluble

Synthesis

The synthesis of this compound typically involves the reaction of appropriate imidazole derivatives with acetic anhydride or acetyl chloride in the presence of a base. The process yields the target compound with high purity (>97%) and can be optimized for yield through various reaction conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

  • A549 (lung cancer)
  • MDA-MB-231 (breast cancer)

The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, leading to reduced cell viability. For instance, one study reported an IC50 value of approximately 9.94 µM against HeLa cells, indicating potent activity at relatively low concentrations .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against several bacterial strains. It was particularly effective against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 1–8 µg/mL , suggesting that it could be a candidate for further development as an antimicrobial agent .

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the effects of this compound on A549 cells. The results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations (100 µM). Flow cytometry analysis confirmed increased annexin V staining, indicative of early apoptosis .
  • Antimicrobial Efficacy :
    • Another investigation focused on its antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus. The compound exhibited effective inhibition at low MIC values, supporting its potential use in treating resistant bacterial infections .

The biological activities of this compound are attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. The imidazole ring is known for its role in biological systems and may facilitate interactions with enzymes or receptors critical for cancer cell growth and survival.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 2-(4-acetyl-1,5-dimethylimidazol-2-yl)acetate

InChI

InChI=1S/C10H14N2O3/c1-6-10(7(2)13)11-8(12(6)3)5-9(14)15-4/h5H2,1-4H3

InChI Key

JDCAVWRIBHDMFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1C)CC(=O)OC)C(=O)C

Origin of Product

United States

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